CEP-33779

Vue d'ensemble

Description

- JAK2 joue un rôle crucial dans les voies de signalisation des cytokines, y compris celles impliquant l'interleukine-6 (IL-6) et l'érythropoïétine (EPO). La dysrégulation de JAK2 est associée à diverses maladies, ce qui en fait une cible thérapeutique attrayante.

CEP-33779: est un composé biodisponible par voie orale conçu pour inhiber la janus kinase 2 (JAK2).

Applications De Recherche Scientifique

Mécanisme D'action

- NF-κB Regulation : By inhibiting STAT3 activation, CEP-33779 indirectly reduces nuclear pool STAT3, resulting in suppressed NF-κB activation . NF-κB is a transcription factor involved in inflammation and cell survival.

Mode of Action

Result of Action

Méthodes De Préparation

Voies de synthèse: La voie de synthèse de CEP-33779 implique plusieurs étapes, en commençant par des précurseurs facilement disponibles. Malheureusement, les détails spécifiques sur la voie de synthèse ne sont pas largement divulgués dans la littérature.

Conditions de réaction: Bien que les conditions exactes restent propriétaires, les chercheurs ont réussi à synthétiser this compound en laboratoire.

Analyse Des Réactions Chimiques

Réactivité: CEP-33779 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. des exemples spécifiques ne sont pas disponibles publiquement.

Réactifs et conditions courants: Cela dépendrait des réactions spécifiques impliquées, mais les réactifs typiques pourraient inclure des oxydants, des agents réducteurs et des nucléophiles.

Produits principaux: Les principaux produits formés lors de ces réactions ne sont pas explicitement documentés.

Applications de la recherche scientifique

Mécanisme d'action

Inhibition de JAK2: this compound cible directement JAK2, empêchant son activation. Cela perturbe les voies de signalisation en aval impliquées dans la prolifération cellulaire, la survie et les réponses immunitaires.

Cibles moléculaires: L'inhibition de JAK2 affecte les facteurs de transcription en aval, y compris les STAT (transducteurs de signal et activateurs de la transcription).

Voies impliquées: La voie IL-6/JAK2/STAT3 est un axe central, mais d'autres voies dépendantes de JAK2 sont également touchées.

Comparaison Avec Des Composés Similaires

Composés similaires: Bien que this compound soit unique, d'autres inhibiteurs de JAK (tels que la ruxolitinib et la tofacitinib) partagent certaines similitudes dans le ciblage des membres de la famille JAK.

Activité Biologique

CEP-33779 is a highly selective, orally active inhibitor of Janus kinase 2 (JAK2), which has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain types of cancers. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound selectively inhibits JAK2, a member of the Janus kinase family involved in the signaling pathways of several cytokines, particularly those associated with inflammation and immune responses. The compound exhibits significant selectivity, with over 800-fold preference against TYK2 and more than 40-fold against JAK1 . By inhibiting JAK2, this compound disrupts the downstream signaling pathways mediated by STAT3 and STAT5, which are crucial in various pathophysiological processes.

Autoimmune Diseases

Systemic Lupus Erythematosus (SLE)

This compound has shown promising results in preclinical models of SLE. In studies involving BWF1 mice, treatment with this compound resulted in:

- Decreased Proteinuria : Significant reduction in proteinuria levels indicating improved renal function.

- Reduced Autoantibody Production : The frequency of autoantigen-specific antibody-secreting cells decreased significantly.

- Improved Histopathology : Histological analysis revealed reduced glomerular cellularity and necrosis .

The following table summarizes the effects of this compound on immune parameters in SLE models:

| Parameter | Vehicle Control | 55 mg/kg this compound | 100 mg/kg this compound |

|---|---|---|---|

| Serum IL-12 (pg/mL) | 150 ± 20 | 74.5 ± 10* | 65.3 ± 9** |

| Proteinuria (mg/dL) | 300 ± 50 | 150 ± 30* | 80 ± 15** |

| Spleen Mass (g) | 1.5 ± 0.3 | 0.9 ± 0.1* | 0.5 ± 0.1** |

*Significant difference from vehicle control (*p < 0.05)**; **Highly significant difference from vehicle control (p < 0.01) .

Cancer Treatment

Colorectal Cancer

In colorectal cancer models, this compound has demonstrated the ability to induce tumor regression and reduce angiogenesis. The compound's mechanism involves:

- Inhibition of IL-6/JAK2/STAT3 Pathway : This pathway is critical for tumor growth and survival; inhibition leads to decreased proliferation of cancer cells.

- Tumor Growth Suppression : Studies indicated a dose-dependent reduction in tumor size correlated with decreased STAT3 activation .

Rheumatoid Arthritis Models

In models of rheumatoid arthritis (RA), such as collagen antibody-induced arthritis (CAIA), this compound was administered at varying doses (10 mg/kg to 100 mg/kg). Results showed:

- Reduced Inflammation : Significant reductions in joint swelling and inflammatory markers were observed.

- Improved Functional Outcomes : Treated animals exhibited better mobility compared to controls .

Research Findings

Several studies have reinforced the biological activity of this compound:

- Oocyte Maturation Study : Research indicated that this compound affects mouse oocyte maturation by inhibiting JAK2 activity, leading to disrupted microfilament organization without affecting germinal vesicle breakdown .

- Histopathological Evaluation : In SLE models, histopathological scores indicated significant improvements in kidney pathology with this compound treatment compared to controls .

Propriétés

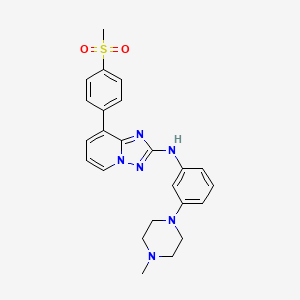

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720926 | |

| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257704-57-6 | |

| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.